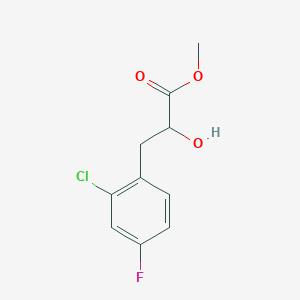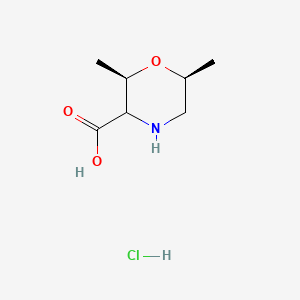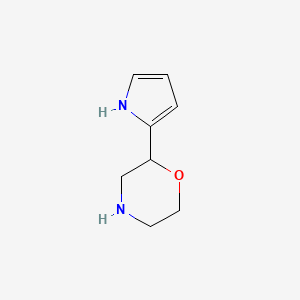
2-(1H-pyrrol-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both pyrrole and morpholine, making it a valuable scaffold in medicinal chemistry and other scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .
科学的研究の応用
2-(1H-pyrrol-2-yl)morpholine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
類似化合物との比較
2-(1H-pyrrol-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Pyrrole: An aromatic heterocycle with a five-membered ring containing nitrogen.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
The uniqueness of this compound lies in its combination of the pyrrole and morpholine rings, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2 |
InChIキー |
VAJLCZBVXDXNHS-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)


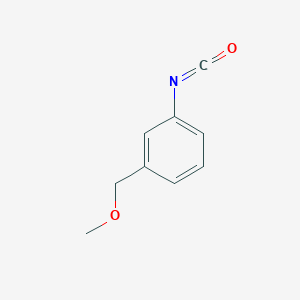
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
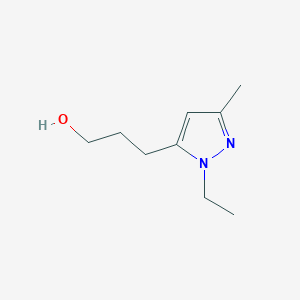
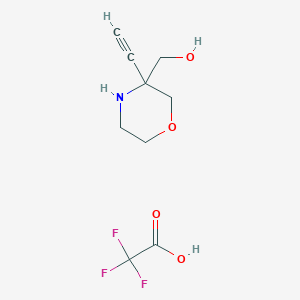
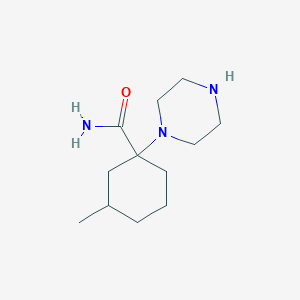
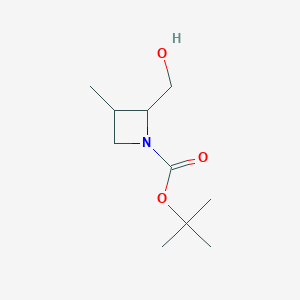

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
